molecular formula C17H12BrNO4 B3931585 Ethyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

Ethyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B3931585
M. Wt: 374.2 g/mol
InChI Key: QOKHWLIXONAPEK-UHFFFAOYSA-N
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Description

Ethyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is a chemical compound characterized by the presence of a bromine atom, a dioxoisoindole moiety, and an ethyl benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents such as toluene and catalysts like palladium or nickel to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The bromine atom and dioxoisoindole moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is unique due to the combination of its bromine atom and dioxoisoindole moiety, which confer specific chemical reactivity and potential biological activities not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO4/c1-2-23-17(22)10-3-6-12(7-4-10)19-15(20)13-8-5-11(18)9-14(13)16(19)21/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKHWLIXONAPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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